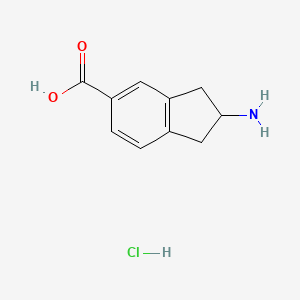

![molecular formula C22H21NO4 B6283594 rac-(1R,3R,5R)-3-({[(9H-芴-9-基)甲氧羰基}氨基)双环[3.1.0]己烷-1-羧酸 CAS No. 2137794-83-1](/img/no-structure.png)

rac-(1R,3R,5R)-3-({[(9H-芴-9-基)甲氧羰基}氨基)双环[3.1.0]己烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc), a group commonly used in peptide synthesis . Fmoc is a protective group for amines in solid-phase peptide synthesis. The Fmoc group is removed (deprotected) under mildly basic conditions .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the appropriate amine to form the Fmoc-protected amine . The specific synthesis steps for your compound would depend on the exact structure and may involve several steps of protection and deprotection.Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed by treatment with a base such as piperidine . The resulting amine can then react with another Fmoc-protected amino acid to extend the peptide chain.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, Fmoc-protected amines are solid at room temperature .科学研究应用

mGluR2 拮抗剂的合成

该化合物可用作 2-氨基双环[3.1.0]己烷-2,6-二羧酸衍生物合成的关键前体,后者充当代谢型谷氨酸受体 2 (mGluR2) 的有效拮抗剂。在双环[3.1.0]己烷环的 C-3 位进行化学修饰导致发现了对 mGluR2 具有高亲和力和有效拮抗活性的化合物。这些化合物有助于探索 mGluR2 拮抗剂在神经系统疾病中的治疗潜力 (Yasuhara 等,2006)。

同位素标记化合物的制备

该化合物也是同位素标记的 (+)-2-氨基双环[3.1.0]己烷-2,6-羧酸及其类似物合成的核心。这些标记化合物对于临床前 ADME(吸收、分布、代谢和排泄)研究至关重要,有助于开发神经保护药物并增进我们对药物代谢和药代动力学的理解 (Wheeler 等,2005)。

双环去肽组蛋白脱乙酰酶抑制剂的合成

源自该化合物的旋光纯羧酸片段是合成天然存在的双环去肽组蛋白脱乙酰酶抑制剂的关键中间体。这些抑制剂在癌症治疗中发挥着重要作用,展示了该化合物在抗癌剂开发中的重要性 (Katoh 等,2019)。

环肽的开发

环肽包括至少一个用酯键替换的酰胺键,是使用涉及该化合物的方案合成的。这些实体表现出广泛的生物活性,使其成为有前途的药物候选物。复杂“头对侧链”环肽(如哌啶环肽素 A)的合成突出了该化合物在合成结构复杂且具有生物活性的分子方面的多功能性 (Pelay-Gimeno 等,2016)。

作用机制

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and the introduction of the fluorenyl group. The final step involves the deprotection of the amine group to yield the target compound.", "Starting Materials": [ "L-alanine", "2,2-dimethyl-1,3-dioxolane-4-methanol", "9H-fluorene", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "acetic anhydride", "sodium bicarbonate (NaHCO3)", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "diethyl ether", "dichloromethane (DCM)", "methanol", "ethyl acetate", "hexanes" ], "Reaction": [ "Protection of the amine group of L-alanine with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of HCl and NaHCO3 to yield the protected amino acid", "Formation of the bicyclic ring system by reacting the protected amino acid with acetic anhydride and TEA to yield the corresponding anhydride, followed by intramolecular cyclization in the presence of NaOH to yield the bicyclic intermediate", "Introduction of the fluorenyl group by reacting the bicyclic intermediate with 9H-fluorene, DCC, and DMAP in DCM to yield the corresponding amide", "Deprotection of the amine group by treatment with HCl in methanol to yield the target compound", "Purification of the target compound by column chromatography using ethyl acetate/hexanes as the eluent" ] } | |

CAS 编号 |

2137794-83-1 |

分子式 |

C22H21NO4 |

分子量 |

363.4 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。